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Cat. No.: B041191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of Tetrahydro-
4H-pyran-4-one, a key heterocyclic compound relevant in organic synthesis and medicinal

chemistry. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the

characterization and quality control of this compound.

Introduction
Tetrahydro-4H-pyran-4-one (also known as 4-oxotetrahydropyran) is a cyclic ketone with the

molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2][3] Its structure is a

six-membered ring containing an oxygen atom and a carbonyl group. This structural motif is a

valuable building block in the synthesis of more complex molecules, including pharmaceuticals

and natural products. Accurate spectroscopic characterization is therefore crucial for confirming

its identity, purity, and for use in further chemical transformations.

Spectroscopic Data
The following sections present the key spectroscopic data for Tetrahydro-4H-pyran-4-one,

summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of Tetrahydro-4H-pyran-4-one is characterized by two distinct signals

corresponding to the two types of methylene protons in the molecule.

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~3.8 Triplet (t) 4H -CH₂-O-

2 ~2.5 Triplet (t) 4H -CH₂-C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three

unique carbon environments in the molecule.

Signal Chemical Shift (δ, ppm) Assignment

1 ~207 C=O (Ketone)

2 ~67 -CH₂-O-

3 ~41 -CH₂-C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Tetrahydro-4H-pyran-4-one is dominated by a strong absorption band

corresponding to the carbonyl group.
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Wavenumber (cm⁻¹) Intensity Assignment

~1720 Strong C=O stretch (Ketone)

~1100 Strong C-O-C stretch (Ether)

2850-3000 Medium C-H stretch (Aliphatic)

Note: Peak positions can have slight variations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure. For

Tetrahydro-4H-pyran-4-one, the molecular ion peak is expected at an m/z of 100.[2][4]

m/z Relative Intensity Assignment

100 Moderate [M]⁺ (Molecular Ion)

71 High [M - CHO]⁺

55 High [C₃H₃O]⁺

43 High [C₂H₃O]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Tetrahydro-4H-
pyran-4-one.

NMR Spectroscopy
3.1.1. Sample Preparation

Weigh approximately 10-20 mg of Tetrahydro-4H-pyran-4-one for ¹H NMR or 50-100 mg for

¹³C NMR.[5]
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O,

or Acetone-d₆) in a clean, dry vial.[5] Common NMR solvents include deuterated chloroform

(CDCl₃), deuterium oxide (D₂O), and deuterated acetone (acetone-d₆).[6]

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

3.1.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)
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Place a drop of neat Tetrahydro-4H-pyran-4-one onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[7]

Place a second salt plate on top to create a thin liquid film between the plates.[8]

Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.

3.2.2. Data Acquisition

Place the sample holder (with the salt plates or the ATR crystal) into the IR spectrometer.

Acquire a background spectrum of the empty sample holder.

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample

spectrum against the background.

3.2.3. Data Processing

Identify and label the major absorption peaks in the spectrum.

Correlate the peak positions with known functional group frequencies.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of Tetrahydro-4H-pyran-4-one (typically 1 mg/mL) in a volatile

organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Filter the final solution if any particulates are present.

3.3.2. Data Acquisition

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct

infusion, GC, or LC).
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Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

The mass analyzer separates the ions based on their mass-to-charge ratio.

The detector records the abundance of each ion.

3.3.3. Data Processing

Generate a mass spectrum, which is a plot of ion intensity versus m/z.

Identify the molecular ion peak.

Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like Tetrahydro-4H-pyran-4-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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